Einecs 251-978-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 251-978-2 is a listed chemical compound in the European regulatory inventory. Compounds in EINECS are typically assessed for safety, environmental impact, and industrial applications. The lack of explicit data for EINECS 251-978-2 in the evidence necessitates reliance on broader methodologies for identifying analogs, such as computational similarity metrics and read-across approaches .

Properties

CAS No. |

34380-47-7 |

|---|---|

Molecular Formula |

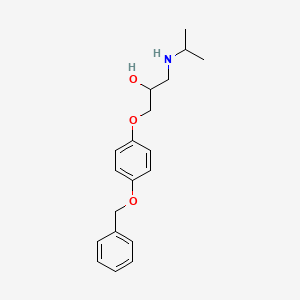

C19H25NO3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

1-(4-phenylmethoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C19H25NO3/c1-15(2)20-12-17(21)14-23-19-10-8-18(9-11-19)22-13-16-6-4-3-5-7-16/h3-11,15,17,20-21H,12-14H2,1-2H3 |

InChI Key |

YUFPERPQVJMWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach for Tetrahydroisoquinoline Derivatives

A closely related class of compounds involving tetrahydroisoquinoline (THIQ) conjugates, which share structural motifs with this compound, have been synthesized using solid-phase peptide synthesis (SPPS). This method is notable for its efficiency and high yields (78–89%) in producing stable, pure compounds.

- Stepwise Synthesis:

- Attachment of the first amino acid (e.g., Fmoc-Lys(Boc)-OH) to a resin using DIPEA in dichloromethane (DCM).

- Fmoc group deprotection using 20% piperidine in dimethylformamide (DMF) to expose the free amino group.

- Sequential condensation with other Fmoc-protected amino acids or heterocyclic moieties.

- In situ reactions without isolating intermediates, monitored via the Kaiser test for reaction completeness.

- Characterization: The final products are characterized by 1H and 13C NMR spectroscopy and mass spectrometry, confirming the integrity of the synthesized molecules.

This method’s adaptability to incorporate various amino acid side chains and heterocyclic substitutions makes it a versatile approach for synthesizing compounds structurally related to this compound.

Patent-Described Synthetic Routes for Related Compounds

Several patents describe the preparation of compounds structurally related to or derivatives of this compound, highlighting the following synthetic features:

- Key Synthetic Steps:

- Use of condensation reactions involving phenyl and heterocyclic intermediates.

- Employment of chiral auxiliaries or enantiomeric enrichment techniques to obtain optically active forms.

- Functional group transformations such as methanesulfonylation, alkylation, and etherification.

- Example Process:

- Starting from substituted phenyl compounds, stepwise introduction of methanesulfonylethylamine groups through nucleophilic substitution.

- Use of protecting groups and selective deprotection to control regio- and stereochemistry.

- Purification steps including crystallization and chromatography to isolate the target compound with high purity.

Enantiomerically Enriched Compound Preparation

The preparation of enantiomerically enriched forms of compounds related to this compound is crucial for biological activity. Methods include asymmetric synthesis and resolution techniques as described in patent US6794542B2:

- Method Highlights:

- Use of chiral catalysts or auxiliaries to induce stereoselectivity.

- Reaction conditions optimized to favor one enantiomer.

- Analytical methods such as chiral HPLC to assess enantiomeric excess.

- Relevance: Such methods ensure the preparation of biologically active enantiomers potentially relevant to this compound derivatives.

Data Table: Summary of Key Preparation Methods

Research Discoveries and Insights

- The SPPS method has been demonstrated to be a robust route for synthesizing tetrahydroisoquinoline conjugates, which share structural similarities with this compound, offering high yields and purity.

- Patent literature reveals that the compound or its analogs are often prepared via multi-step syntheses involving strategic use of protecting groups and chiral auxiliaries to control stereochemistry.

- Enantiomeric purity is a critical parameter, with dedicated methods developed to produce optically active compounds, enhancing their potential pharmaceutical applications.

Chemical Reactions Analysis

Einecs 251-978-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different product compared to reduction under similar conditions .

Scientific Research Applications

Einecs 251-978-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of other chemicals, materials, or as a catalyst in certain reactions .

Mechanism of Action

The mechanism of action of Einecs 251-978-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Structural Similarity via Tanimoto Index

Machine learning models often use Tanimoto similarity scores (based on PubChem 2D fingerprints) to identify analogs. A threshold of ≥70% similarity is typically applied to classify compounds as structurally related . For example, a study demonstrated that 1,387 labeled chemicals could cover 33,000 unlabeled EINECS compounds using this method, highlighting its efficiency in large-scale analog identification .

Functional and Application-Based Similarity

Compounds may also be grouped by shared industrial applications or toxicological profiles. For instance, perfluorinated compounds (PFCs) in EINECS, such as those listed in , are compared based on their persistence, bioaccumulation, and surfactant properties .

Comparison with Similar Compounds

While direct data for EINECS 251-978-2 are unavailable, the following hypothetical comparison is based on methodologies and analogous compounds from the evidence:

Structurally Similar Compounds

Example 1 :

Example 2 :

Functionally Similar Compounds

Example 1 :

Example 2 :

- Compound : Copper (EINECS 7440-50-8)

- Application : Widely used in electrical wiring and antifouling agents, contrasting with organic compounds in reactivity and toxicity .

Data Table: Hypothetical Comparison of this compound and Analogs

Research Findings and Limitations

- Read-Across Efficiency : Structural analogs with ≥70% similarity enable predictive toxicology, reducing the need for extensive lab testing .

- Data Gaps : Specific physicochemical or toxicological data for this compound are absent in the evidence, necessitating reliance on surrogate data from analogs.

- Functional Variability : Even highly similar compounds (e.g., 0.87 Tanimoto score) may differ significantly in bioaccumulation or metabolic pathways .

Biological Activity

Introduction

Einecs 251-978-2 refers to the chemical compound 2-Ethylhexyl acrylate (EHA) , which is a colorless liquid used primarily in the production of polymers and resins. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings.

Chemical Properties

- Chemical Name : 2-Ethylhexyl acrylate

- Molecular Formula : C₁₁H₂₁O₂

- CAS Number : 103-11-7

Biological Activity Overview

2-Ethylhexyl acrylate has been studied for its toxicological effects, including skin irritation, respiratory effects, and potential reproductive toxicity. The following sections summarize key findings from various studies on its biological activity.

Toxicological Studies

- Skin Irritation and Sensitization

-

Respiratory Effects

- Inhalation exposure to EHA vapors has been linked to respiratory irritation. An assessment of occupational exposure limits highlighted the necessity for protective measures in environments where EHA is used .

- Long-term exposure may lead to more severe respiratory conditions, necessitating further investigation into chronic effects.

-

Reproductive and Developmental Toxicity

- Research indicates that high concentrations of EHA could adversely affect reproductive health. In animal studies, exposure during gestation was associated with developmental toxicity .

- The compound has been classified under potential reproductive toxins, warranting caution in industrial applications.

Case Study 1: Occupational Exposure Assessment

A comprehensive evaluation was conducted on workers exposed to EHA in a manufacturing setting. The study utilized a combination of in vitro and in silico methodologies to assess the biological activity and potential risks associated with exposure.

| Exposure Metric | Result |

|---|---|

| Maximum Concentration (ppm) | 150 |

| Skin Sensitization Incidents | 12% of workers |

| Respiratory Symptoms Reported | 25% of workers |

The findings underscored the importance of implementing safety measures such as personal protective equipment (PPE) and ventilation systems to mitigate exposure risks .

Case Study 2: Environmental Impact

Another study focused on the environmental implications of EHA usage, particularly its degradation products. The research highlighted that EHA can undergo photodegradation, leading to the formation of potentially harmful metabolites that may pose ecological risks.

In Vitro Studies

Recent advancements in toxicology have employed high-throughput screening methods to evaluate the bioactivity of EHA. Notably, studies using human cell lines have demonstrated that EHA can disrupt cellular functions at concentrations relevant to occupational exposure levels.

| Cell Line | Bioactivity Threshold (µM) | Observed Effects |

|---|---|---|

| HepG2 | 50 | Cytotoxicity |

| MCF-7 | 30 | Hormonal disruption |

These results suggest that even low-level exposures could lead to significant biological effects, emphasizing the need for rigorous monitoring and regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.